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molecular formula C9H6ClNO3S B023764 1-Chloro-5-isoquinolinesulfonic acid CAS No. 105627-80-3

1-Chloro-5-isoquinolinesulfonic acid

Cat. No. B023764
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248738B1

Procedure details

To an ice-cold solution of fuming sulphuric acid (20% SO3, 2 mL) was added 1-chloroisoquinoline (1.0 g, 6.1 mmol) portionwise with stirring. After stirring at room temperature for 3 hours, the reaction was heated at 80° C. for 18 h, then cooled in an ice bath, poured onto ice (70 g), washed with ether, and concentrated in vacuo. The residues were treated with isopropanol giving a white solid which was filtered and dried to give 1-chloro-5-isoquinolinesulphonic acid (1.16 g, 4.77 mmol).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[Cl:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][N:8]=1>>[Cl:6][C:7]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([S:1]([OH:3])(=[O:5])=[O:2])[C:11]=2[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
poured onto ice (70 g)
WASH
Type
WASH
Details
washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residues were treated with isopropanol giving a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.77 mmol
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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